molecular formula C18H27NO6 B1588236 Hygrophylline CAS No. 3573-82-8

Hygrophylline

Cat. No. B1588236
CAS RN: 3573-82-8
M. Wt: 353.4 g/mol
InChI Key: FAFYHPIEFKLDSP-QCDXTXTGSA-N
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Description

Hygrophylline is a pyrrolizidine alkaloid isolated from Senecio hygrophyllus Dyer and Sm., Compositae . It has a molecular formula of C18H27NO6 and a molecular weight of 353.41 . The percent composition is C 61.17%, H 7.70%, N 3.96%, O 27.16% .


Molecular Structure Analysis

Hygrophylline has a complex molecular structure. Its CAS Name is (1a,14a)-1,2-Dihydro-12,14-dihydroxysenecionan-11,16-dione . More detailed structural analysis would require advanced techniques such as NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

Hygrophylline forms prisms from acetone, with a melting point of 173-174° . Its optical rotation is [a]D20 -67.3° (c = 2.9 in ethanol) .

Scientific Research Applications

Antimicrobial Potential

Hygrophylla spinosa, commonly known as hygrophylline, has shown significant antimicrobial activity. A study by Das et al. (2009) revealed its effectiveness against various microbes, comparing favorably to standard antibiotics like ciprofloxacin. This suggests its potential application in treating bacterial infections.

Anti-Urolithiatic Activity

Hygrophila spinosa has been traditionally used for treating urinary stones. Research by Ingale et al. (2012) indicates that the plant’s methanolic extract can significantly reduce the formation of kidney stones in rats, suggesting a potential application in preventing or treating nephrolithiasis in humans.

Photosynthetic Acclimation in Plants

In a study by Horiguchi et al. (2019), the amphibious plant Hygrophila difformis showed different leaf morphologies and photosynthetic abilities depending on whether it was grown in terrestrial or submerged conditions. This research could be relevant for understanding plant adaptation to changing environments.

Hepatoprotective Effects

Hygrophila auriculata, another species related to hygrophylline, has demonstrated hepatoprotective properties. Shanmugasundaram & Venkataraman (2006) found that its aqueous root extract could significantly mitigate liver damage in rats, suggesting its potential use in treating liver disorders.

Antioxidant and Anti-Diabetic Activity

Hygrophila auriculata has also been found to possess antioxidant properties, which may be beneficial in managing diabetes. A study by Vijayakumar et al. (2006) demonstrated its efficacy in reducing blood glucose levels and oxidative stress in diabetic rats.

properties

IUPAC Name

(4Z)-4-ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-4-12-15(20)10(2)18(3,23)17(22)24-9-11-5-7-19-8-6-13(14(11)19)25-16(12)21/h4,10-11,13-15,20,23H,5-9H2,1-3H3/b12-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFYHPIEFKLDSP-QCDXTXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

CAS RN

3573-82-8
Record name Hygrophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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